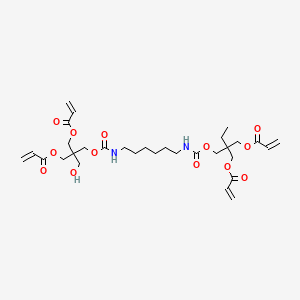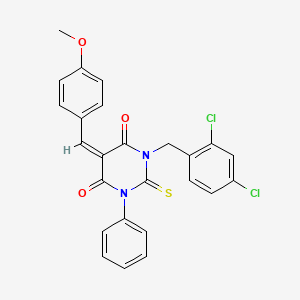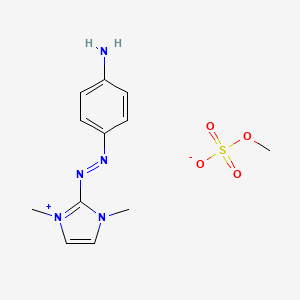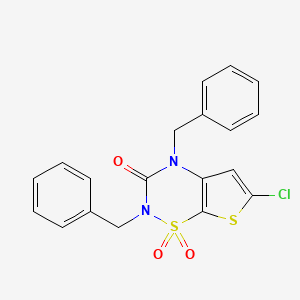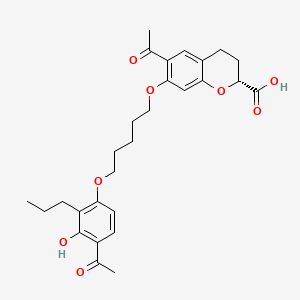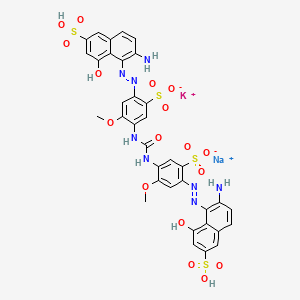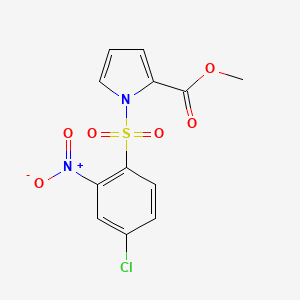
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is a complex organosilicon compound that features a unique combination of silicon, sulfur, nitrogen, and chlorine atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of p-chlorophenyl derivatives with silicon-containing reagents under controlled conditions. One common method involves the use of chlorosilanes and thiourea derivatives, which react to form the desired cyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase efficiency and yield. Continuous flow reactors and other advanced chemical engineering techniques may be employed to produce the compound on a larger scale.
化学反応の分析
Types of Reactions
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane: shares similarities with other organosilicon compounds that contain sulfur and nitrogen atoms.
Thiazoles: These compounds also contain sulfur and nitrogen and have diverse biological activities.
Chlorophenyl derivatives: Compounds with a chlorophenyl group exhibit various chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of silicon, sulfur, nitrogen, and chlorine atoms within a cyclic structure
特性
CAS番号 |
84260-43-5 |
|---|---|
分子式 |
C9H12ClNSSi |
分子量 |
229.80 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-methyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C9H12ClNSSi/c1-13(11-6-7-12-13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
InChIキー |
LIARZJZNJIDLJG-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(NCCS1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


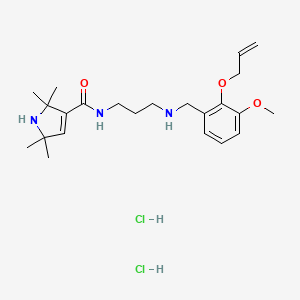
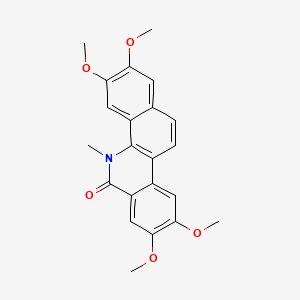

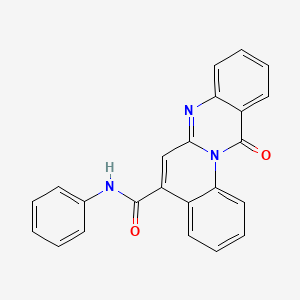
![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)
